N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF9N5O3S/c19-10-4-9(17(23,24)25)7-29-14(10)33-3-1-2-13(33)37(35,36)32-31-15(34)11-5-8(16(20,21)22)6-12(30-11)18(26,27)28/h1-7,32H,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNNSEODIYITGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF9N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
- Chemical Formula : C12H7ClF6N5O2
- Molecular Weight : 345.664 g/mol
- CAS Number : Not specifically listed in the sources but related compounds can be referenced.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl groups and the pyridine moiety contributes to its lipophilicity and ability to penetrate cellular membranes, enhancing its bioavailability.
Anticancer Activity
Research indicates that derivatives of pyridine and hydrazide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
These compounds often induce apoptosis and inhibit cell proliferation by disrupting cellular signaling pathways.
Antimicrobial Activity
The presence of the pyridine ring is known to enhance the antimicrobial properties of compounds. Studies have indicated that similar structures can inhibit the growth of various bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.
Enzyme Inhibition
Compounds containing sulfonamide moieties have been reported to act as enzyme inhibitors. The sulfonamide group in this compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, thereby affecting cellular functions.
Case Studies
- Synthesis and Testing : In a study evaluating various hydrazone derivatives, it was found that modifications in the hydrazone structure significantly influenced their anticancer activity against different cell lines. The synthesized derivatives were tested for their cytotoxicity using standard assays.
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins at a molecular level. These studies reveal that hydrophobic interactions play a crucial role in binding affinity.
Comparison with Similar Compounds
Key Structural Variations
Similar compounds (Table 1) share the 3-chloro-5-(trifluoromethyl)pyridin-2-yl core but differ in substituents and linkages:
Key Observations :
- Trifluoromethyl Positioning: The number and position of CF₃ groups significantly influence electronic properties.
- Linkage Flexibility: Sulfonohydrazide bridges (target compound) versus phenoxyformohydrazide (CAS 860650-52-8) alter conformational rigidity and hydrogen-bonding capacity .
- Substituent Effects : N'-Methylation (e.g., CAS 860650-52-8) reduces steric hindrance compared to bulkier allyl groups (CAS 321433-35-6), which may affect metabolic stability .
Pharmacokinetic and ADMET Considerations
- LogP and Solubility : The target compound’s higher CF₃ content predicts increased lipophilicity (logP >4) compared to less halogenated analogues. This may reduce aqueous solubility but improve membrane permeability.
- Metabolic Stability: Methyl or allyl substitutions (e.g., CAS 321433-35-6) could enhance metabolic stability by blocking oxidation sites, whereas the target compound’s sulfonohydrazide bridge may be prone to enzymatic cleavage .
- Predictive Models : Equation (4) from , validated on diverse compounds, suggests robust logP predictions for the target compound, though experimental validation is needed .
Commercial Availability and Research Utility
- Supplier Data : The target compound and its analogues (e.g., CAS 478079-00-4) are available from specialized suppliers (e.g., MolPort, AKOS), though yields and purity vary due to synthetic challenges .
- Biological Screening : Compounds with dual CF₃ groups (target) are prioritized in agrochemical and pharmaceutical research for enhanced target engagement, whereas simpler analogues serve as intermediates or controls .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?
Key parameters include solvent selection (e.g., DMF for solubility and reaction efficiency ), stoichiometric ratios of reactants (e.g., 1.1 mmol RCH2Cl per 1 mmol substrate ), and temperature control (room temperature for minimizing side reactions ). Purification via column chromatography or recrystallization is essential due to the compound's trifluoromethyl groups, which may complicate isolation.
Q. Which analytical techniques are indispensable for structural confirmation and purity assessment?
Use a combination of:
- Multi-nuclear NMR (1H, 13C, 19F) to verify substituent positions and electronic environments.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with buffered mobile phases (e.g., ammonium acetate at pH 6.5 ) to assess purity.
- X-ray crystallography for unambiguous structural determination if suitable crystals are obtained.
Q. How do the trifluoromethyl groups influence the compound’s physicochemical properties?
Trifluoromethyl groups enhance lipophilicity and metabolic stability but reduce aqueous solubility. Experimental determination via logP measurements and stability studies under varying pH/temperature (e.g., 287.5–293.5°C melting point observed in pyridine derivatives ) is recommended.
Q. What side reactions are prevalent during synthesis, and how can they be mitigated?
Common issues include hydrolysis of the sulfonyl hydrazide group or unwanted nucleophilic substitutions. Strategies:
- Use anhydrous solvents and inert atmospheres .
- Optimize reaction times to prevent over-functionalization .
- Monitor intermediates via TLC or inline spectroscopy.
Q. What storage conditions are optimal for long-term stability?
Store in airtight containers under nitrogen at –20°C to prevent degradation via moisture or oxidative pathways. Desiccants should be used to minimize hydrolysis of sensitive functional groups .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
Employ iterative validation:
Q. What computational strategies predict the reactivity of the sulfonyl hydrazide moiety in nucleophilic environments?
Use density functional theory (DFT) to model:
Q. What in vitro assays are suitable for probing biological activity, given the compound’s structural complexity?
Prioritize assays aligned with its potential targets:
- Enzyme inhibition assays (e.g., kinases, proteases) due to the sulfonyl hydrazide group’s electrophilic nature.
- Cellular uptake studies using fluorescent labeling to assess permeability.
- Metabolic stability tests in liver microsomes, leveraging its trifluoromethyl groups’ resistance to oxidation .
Q. How can derivatives be synthesized for structure-activity relationship (SAR) studies?
Modular synthetic routes include:
- Cross-coupling reactions to modify pyridine or pyrrole rings (e.g., Suzuki-Miyaura for aryl substitutions ).
- Functional group interconversion (e.g., reducing carbonyls to alcohols for solubility tuning ).
Q. What methodologies address discrepancies in biological assay reproducibility?
Implement robust statistical frameworks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
